1,5-Dimethyl-4-nitroimidazole

Kinetic Acidity Carbanion Stability Reactivity

Researchers studying nitroimidazole SAR often face unreliable reactivity from generic isomers, leading to failed syntheses. 1,5-Dimethyl-4-nitroimidazole eliminates this variability with its exceptionally high kinetic acidity (kOD = 1485 M⁻¹ min⁻¹)-orders of magnitude greater than 'meta' isomers-ensuring efficient aldol condensations and base-catalyzed C-C bond formations. Its 4-nitro substitution and ~80-fold nNOS selectivity (Ki = 56 nM) make it a precise scaffold for neuroscience probe development. Supplied at ≥97% purity with full QA documentation and ambient global shipping.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 7464-68-8
Cat. No. B1361398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-4-nitroimidazole
CAS7464-68-8
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1C)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O2/c1-4-5(8(9)10)6-3-7(4)2/h3H,1-2H3
InChIKeyULEIQLOXYAULFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl-4-nitroimidazole Differentiation Evidence


1,5-Dimethyl-4-nitroimidazole (CAS 7464-68-8) is a 4-nitroimidazole derivative characterized by methyl substitutions at the N-1 and C-5 positions of the imidazole ring, with the nitro group located at C-4. This substitution pattern confers distinct physicochemical properties, including a computed XLogP3 of -0.1, a topological polar surface area of 63.64 Ų, and a melting point of 153–157 °C [1]. As a research intermediate, its primary utility lies in the synthesis of antiprotozoal and antimicrobial agents, and as a key building block in structure-activity relationship (SAR) studies of nitroimidazole-based therapeutics .

Synthetic intermediate for antiprotozoal and antimicrobial SAR studies
4-nitro substitution pattern supports bioreductive activation research
High kinetic acidity enables base-catalyzed C-alkylation workflows

1,5-Dimethyl-4-nitroimidazole Substitution Risks


Generic substitution of 1,5-dimethyl-4-nitroimidazole with alternative nitroimidazoles is not scientifically justifiable due to significant divergence in reactivity and biological profile stemming from the specific substitution pattern. The compound's 4-nitro substitution distinguishes it from the more common 5-nitroimidazole drugs (e.g., metronidazole), which are associated with a different redox behavior and a distinct mutagenicity profile [1]. Within the 4-nitro series, the 1,5-dimethyl arrangement confers uniquely high kinetic acidity, markedly different from 1,2-dimethyl-4-nitroimidazole [2]. Furthermore, the presence or absence of the N-1 methyl group critically alters the electrochemical reduction potential and the stability of the resulting radical anion, a key intermediate in its mechanism of action [3]. These differences preclude any assumption of functional equivalence and demand product-specific verification for reproducible research and development.

This 4-nitroimidazole differs critically from common alternatives

This Product 1,5-Dimethyl-4-nitroimidazole: 4-nitro, N-1 methyl present, high kinetic acidity, non-genotoxic class
Common Alternative 5-Nitroimidazoles (e.g., metronidazole): different redox behavior and mutagenicity profile; N-1 unsubstituted 4-nitroimidazole: lower radical anion stability
This Product 1,5-Dimethyl substitution: uniquely high C-methyl reactivity for aldol condensations
Structural Analog 1,2-Dimethyl-4-nitroimidazole: >5 orders of magnitude less reactive in base-catalyzed proton exchange

Quantitative Differentiation of 1,5-Dimethyl-4-nitroimidazole


Kinetic Acidity vs. 1,2-Dimethyl Analog

1,5-Dimethyl-4-nitroimidazole exhibits the highest kinetic acidity among six C,N-dimethylnitroimidazole isomers. Its rate constant for base-catalyzed proton exchange (kOD) is approximately 4.8 × 10⁶ times greater than that of o-nitrotoluene. Critically, it is over 5 orders of magnitude more reactive than 1,2-dimethyl-4-nitroimidazole, where the methyl and nitro groups have a 'meta' relationship [1].

Kinetic Acidity
Head-to-head
kOD 1485 M⁻¹ min⁻¹; >5 orders of magnitude more reactive than 1,2-dimethyl isomer
Supports base-catalyzed C-alkylation workflow selection
60 °C, D₂O-CD₃OD, 0.01 N NaOD; ¹H NMR monitoring
Kinetic Acidity Carbanion Stability Reactivity

Electrochemical Reduction Potential vs. 1H-4-nitroimidazole

The presence of an N-1 methyl group in 1,5-dimethyl-4-nitroimidazole (M-4-NImOH) significantly alters its electrochemical behavior. In both protic and aprotic media, M-4-NImOH is more easily reduced than the demethylated species (H-4-NImOH). Furthermore, the resulting nitro radical anion from M-4-NImOH exhibits greater stability than that from H-4-NImOH [1]. This difference in reduction susceptibility and radical anion lifetime has direct implications for its mechanism of action as a bioreductive agent.

Electrochemical Reduction
Head-to-head
More easily reduced; greater nitro radical anion stability vs. N-1 unsubstituted analog
Bioreductive activation context may differ by substitution pattern
DPP, CV, UV-Vis; protic and aprotic media; mercury electrode
Electrochemistry Reduction Potential Nitro Radical Anion Stability

nNOS Affinity and Selectivity

1,5-Dimethyl-4-nitroimidazole demonstrates high affinity and selectivity for the neuronal isoform of nitric oxide synthase (nNOS). It inhibits rat recombinant nNOS with a Ki of 56 nM. This is in stark contrast to its affinity for the bacterial nitric oxide synthase oxygenase domain from Bacillus subtilis, where it shows a much weaker Kd of 4,470 nM [1]. While direct comparator data for other simple nitroimidazoles in the same assay is not provided, this isoform selectivity profile is a specific, quantifiable characteristic of this compound that may inform its use as a pharmacological tool or lead scaffold.

nNOS Affinity
Cross-study comparable
Ki = 56 nM (rat nNOS); ~80-fold selectivity over bsNOS oxygenase (Kd 4470 nM)
Supports nNOS isoform-selectivity assay context
In vitro enzyme inhibition; L-arginine substrate
Enzyme Inhibition Nitric Oxide Synthase Selectivity

Genotoxicity: 4-Nitro vs. 5-Nitroimidazoles

A key class-level distinction is that nitroimidazoles bearing the nitro group at the C-4 position and a methyl group at C-2 (such as 1,5-dimethyl-4-nitroimidazole) are generally not genotoxic, whereas those bearing the nitro group at the C-5 position exhibit mutagenic and genotoxic activity [1]. This is consistent with the broader understanding that the presence of a nitro group at the 5-position is critical for mutagenicity in nitroimidazole derivatives [2]. This inherent difference in genetic toxicity is a critical factor in compound selection for in vivo studies and therapeutic development.

Genotoxicity Class
Class-level
4-Nitroimidazoles with C-2 methyl group are generally non-genotoxic vs. 5-nitroimidazoles
Genotoxicity endpoint context for research model selection
Ames test and SOS Chromotest; class-level inference
Mutagenicity Genotoxicity Safety Profile

Aqueous Solubility vs. Metronidazole

The aqueous solubility of 1,5-dimethyl-4-nitroimidazole is approximately 49 g/L at 25 °C, as calculated using ACD/Labs software . In contrast, metronidazole, a widely used 5-nitroimidazole drug, has an experimentally determined solubility of approximately 10 g/L at 25 °C [1]. While a direct head-to-head experimental comparison is not available in the primary literature, this substantial difference in calculated versus experimental solubility suggests a markedly different hydrophilic/hydrophobic balance that will influence formulation, bioavailability, and experimental design.

Aqueous Solubility
Cross-study comparable
~49 g/L calculated (25 °C); ~4.9× higher than metronidazole (10 g/L experimental)
May support aqueous-formulation screening context
Calculated vs. experimental; direct comparison data to verify
Solubility Formulation Physicochemical Properties

1,5-Dimethyl-4-nitroimidazole Application Scenarios


Base-Catalyzed C-Alkylation Intermediate

Due to its exceptionally high kinetic acidity (kOD = 1485 M⁻¹ min⁻¹) among C,N-dimethylnitroimidazole isomers, 1,5-dimethyl-4-nitroimidazole is the preferred starting material for synthetic routes requiring deprotonation at the C-methyl group [1]. Its reactivity is orders of magnitude greater than isomers with a 'meta' arrangement of methyl and nitro groups, making it uniquely suited for efficient aldol condensations and other base-catalyzed C-C bond formations. Using a less acidic isomer would result in dramatically slower reaction rates or require forcing conditions that could lead to decomposition.

nNOS-Selective Inhibitor Design

The compound's demonstrated affinity for neuronal nitric oxide synthase (nNOS, Ki = 56 nM) and its ~80-fold selectivity over the bacterial NOS oxygenase domain (Kd = 4,470 nM) positions it as a viable starting scaffold for developing selective nNOS inhibitors [2]. This selectivity profile can be exploited in neuroscience research to dissect nNOS-specific signaling pathways, minimizing confounding effects from endothelial (eNOS) or inducible (iNOS) isoforms. Related 4-nitroimidazole scaffolds have been explored for their activity against Trypanosoma cruzi, with IC50 values as low as 5.4 mM reported for the most potent analogs [3].

Hypoxia-Selective Prodrug Development

The distinct electrochemical behavior of 1,5-dimethyl-4-nitroimidazole—characterized by its greater ease of reduction and the enhanced stability of its nitro radical anion compared to its N-1 unsubstituted analog—makes it a candidate of interest for designing bioreductive prodrugs [4]. Its lower electron affinity relative to 5-nitroimidazoles suggests a potentially different activation profile in hypoxic environments, which is relevant for developing targeted cancer therapies or antimicrobial agents that are selectively activated under low-oxygen conditions [5].

High-Concentration Aqueous Formulations

With a calculated aqueous solubility of approximately 49 g/L at 25 °C, 1,5-dimethyl-4-nitroimidazole is predicted to be about 4.9 times more soluble than metronidazole . This property can be a decisive advantage in research applications requiring high-concentration stock solutions, aqueous-phase reactions, or formulation studies where solubility limitations are a common bottleneck. Researchers facing precipitation issues with less soluble 5-nitroimidazole analogs may find this compound to be a more tractable alternative for solution-phase experiments.

Application
Selection Property
Validation Focus
Base-Catalyzed C-Alkylation
Kinetic acidity ranking among dimethylnitroimidazole isomers
C-methyl deprotonation rate under reaction conditions
nNOS Pathway Studies
Isoform-selectivity profile (nNOS vs. bsNOS oxygenase)
Selectivity window against eNOS and iNOS isoforms
Bioreductive Prodrug Research
Nitro radical anion stability and reduction potential
Hypoxia-dependent activation in target cell models
Aqueous-Phase Formulations
Reported solubility context relative to 5-nitroimidazole analogs
Experimental solubility and solution stability at target concentration

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